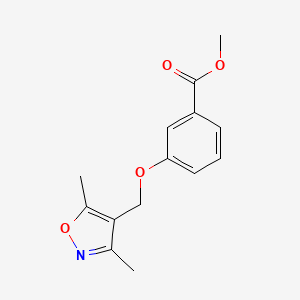
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a 3,5-dimethylisoxazole moiety through a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate typically involves the following steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: The 3,5-dimethylisoxazole is then reacted with a suitable methoxy reagent to introduce the methoxy group.
Esterification: The final step involves the esterification of the methoxylated 3,5-dimethylisoxazole with benzoic acid or its derivatives under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes.
作用机制
The mechanism of action of Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the modulation of cellular pathways . The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their function.
相似化合物的比较
Similar Compounds
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
- 3-((3,5-Dimethylisoxazol-4-yl)methoxy)benzaldehyde
Uniqueness
Methyl 3-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
methyl 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
InChI |
InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-5-11(7-12)14(16)17-3/h4-7H,8H2,1-3H3 |
InChI 键 |
QGKQXWORVUPWPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















